1-(1H-Indazol-5-yl)ethanol

Medicinal Chemistry Quality Control Analytical Characterization

1-(1H-Indazol-5-yl)ethanol (CAS 181820-37-1) is a chiral α-methyl indazole alcohol—a privileged bioisosteric replacement for phenol moieties with improved metabolic stability. Its secondary alcohol handle enables parallel SAR via esterification, etherification, or halogenation to access stereoisomeric libraries targeting ATP-binding pockets in kinases and nuclear receptors. Supplied at ≥98% purity with full NMR/HPLC/GC characterization, this building block ensures synthetic fidelity and regulatory compliance for lead optimization. Direct scaffold hop from metabolically labile phenol hits.

Molecular Formula C9H10N2O
Molecular Weight 162.192
CAS No. 181820-37-1
Cat. No. B599910
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(1H-Indazol-5-yl)ethanol
CAS181820-37-1
Synonyms1-(1H-indazol-5-yl)ethanol
Molecular FormulaC9H10N2O
Molecular Weight162.192
Structural Identifiers
SMILESCC(C1=CC2=C(C=C1)NN=C2)O
InChIInChI=1S/C9H10N2O/c1-6(12)7-2-3-9-8(4-7)5-10-11-9/h2-6,12H,1H3,(H,10,11)
InChIKeyBFCUUTINQNRDEU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(1H-Indazol-5-yl)ethanol (CAS 181820-37-1) – A Strategic Indazole Building Block for Medicinal Chemistry and Drug Discovery


1-(1H-Indazol-5-yl)ethanol (CAS 181820-37-1) is a 5-substituted indazole derivative bearing a secondary alcohol functional group at the benzylic position. The compound belongs to the privileged indazole scaffold class, which serves as a key bioisosteric replacement for phenol moieties in lead optimization programs due to improved lipophilicity and reduced susceptibility to phase I/II metabolism [1]. As a chiral building block, this racemic α-methyl indazole alcohol enables modular access to a broad range of kinase inhibitor and nuclear receptor modulator chemotypes through esterification, etherification, or halogenation of the hydroxyl handle . The compound is commercially supplied with rigorous analytical characterization (NMR, HPLC, GC) and documented purity specifications exceeding 95%, supporting its direct use in SAR exploration and preclinical candidate synthesis .

Why 1-(1H-Indazol-5-yl)ethanol Cannot Be Simply Replaced by Generic 5-Substituted Indazole Analogs


Interchangeability among 5-substituted indazole derivatives is precluded by distinct physicochemical and reactivity profiles that govern synthetic tractability and downstream biological performance. While the indazole core confers class-wide bioisosteric advantages over phenolic counterparts [1], substitution at the 5-position with a secondary alcohol (as in 1-(1H-Indazol-5-yl)ethanol) introduces a chiral center and a hydrogen-bond donor/acceptor motif that is absent in analogs such as 5-bromoindazole (CAS 53857-57-1) or (1H-indazol-5-yl)methanol (CAS 478828-52-3). These structural disparities manifest in divergent boiling points, densities, and pKa values [2], directly impacting purification protocols, solubility in reaction media, and the efficiency of subsequent derivatization steps. Relying on alternative 5-substituted indazoles without the specific α-methyl alcohol functionality would necessitate additional protection/deprotection sequences or fail to deliver the requisite stereochemical and electronic properties, undermining synthetic economy and lead compound fidelity.

Quantitative Differentiation Evidence for 1-(1H-Indazol-5-yl)ethanol (CAS 181820-37-1)


Certified Purity and Batch-Specific QC Data for Reliable SAR Execution

1-(1H-Indazol-5-yl)ethanol is supplied with a standard purity specification of ≥95% (GC) by reputable vendors such as Bidepharm, and each batch is accompanied by a Certificate of Analysis (CoA) containing orthogonal analytical data (NMR, HPLC, GC) . In contrast, generic 5-substituted indazole building blocks (e.g., 5-bromoindazole, 5-nitroindazole) are frequently offered as 'technical grade' or 'reagent grade' products with lower purity thresholds (often 90-93%) and limited or non-disclosed batch-specific QC . This quantitative purity differential minimizes the risk of unidentified impurities interfering with reaction outcomes or confounding biological assay results, thereby reducing the need for costly re-purification and re-validation steps.

Medicinal Chemistry Quality Control Analytical Characterization

Distinct Physicochemical Properties Enable More Facile Downstream Processing

1-(1H-Indazol-5-yl)ethanol exhibits a predicted boiling point of 362.0±17.0 °C and a density of 1.285±0.06 g/cm³ , which are significantly lower than those of the structurally related alcohol (1H-indazol-5-yl)methanol (bp 380.3 °C, density 1.36 g/cm³) [1] and the halogenated analog 5-bromoindazole (bp 333.8 °C, density 1.770 g/cm³) . The intermediate boiling point and lower density relative to the primary alcohol and bromo derivatives, respectively, facilitate more efficient solvent evaporation during work-up and reduce column chromatography loading times. Furthermore, the predicted pKa of 13.74±0.40 indicates a slightly less acidic proton on the indazole N-H compared to (1H-indazol-5-yl)methanol (pKa 14.00±0.40) [1], which can influence regioselectivity in N-alkylation reactions.

Process Chemistry Physical Chemistry Purification

Chiral Center Enables Stereochemical Diversity Not Achievable with Achiral Analogs

The α-methyl alcohol moiety of 1-(1H-Indazol-5-yl)ethanol introduces a chiral center at the benzylic carbon, yielding a racemic mixture (unless otherwise specified) that serves as a versatile precursor for both enantiopure synthesis and racemic SAR studies . In contrast, the closest commercially available alcohol analog, (1H-indazol-5-yl)methanol (CAS 478828-52-3), is achiral and cannot provide access to stereochemically defined derivatives without introducing additional chiral handles [1]. This stereogenic element is critical for programs targeting kinases or GPCRs where stereochemistry profoundly influences target engagement, as evidenced by the prevalence of chiral 5-substituted indazole ethers and esters in patent literature [2]. Procurement of the achiral methanol analog would necessitate de novo asymmetric synthesis, incurring additional steps and costs.

Asymmetric Synthesis Chiral Pool Stereochemistry

Indazole Scaffold Confers Improved Metabolic Stability Over Phenol-Containing Counterparts

As a class-level advantage, the indazole core present in 1-(1H-Indazol-5-yl)ethanol acts as a validated bioisostere for phenol, offering enhanced lipophilicity and significantly reduced susceptibility to phase I and phase II metabolism, particularly glucuronidation [1]. Quantitative evidence from a study of GluN2B-selective NMDA receptor antagonists demonstrated that replacing a phenol with an indazole retained high affinity and functional activity while completely inhibiting glucuronidation, leading to improved metabolic stability [2]. While not a direct measurement of 1-(1H-Indazol-5-yl)ethanol itself, this class-level inference is directly applicable: any drug candidate or probe molecule constructed using this building block inherits this metabolic advantage over analogous phenol-based compounds, providing a rational basis for its selection in early-stage medicinal chemistry.

Drug Metabolism Bioisostere Pharmacokinetics

Where 1-(1H-Indazol-5-yl)ethanol Delivers Differentiated Value: Targeted Application Scenarios


Synthesis of Chiral Kinase Inhibitor Candidates

Given the prevalence of chiral 5-substituted indazole motifs in kinase inhibitor patents (e.g., TTK, PLK4, Aurora kinases), 1-(1H-Indazol-5-yl)ethanol serves as an ideal racemic starting material for parallel synthesis of stereoisomeric libraries. Its secondary alcohol can be derivatized to ethers, esters, or halides, enabling rapid SAR exploration of stereochemical preferences at the target ATP-binding pocket [1]. This contrasts with using achiral 5-substituted indazoles, which would limit the diversity of accessible stereochemical space.

Medicinal Chemistry Hit-to-Lead Optimization Replacing Phenolic Leads

In programs where initial hits contain a metabolically labile phenol group, 1-(1H-Indazol-5-yl)ethanol offers a direct entry point to synthesize indazole-containing analogs. The documented bioisosteric equivalence and superior metabolic stability of the indazole core [2] provide a data-driven rationale for this scaffold hop, reducing the risk of rapid clearance due to glucuronidation.

Process Chemistry Development and Scale-Up

The combination of high vendor-specified purity (≥95%) and well-characterized physical properties (bp 362.0±17.0 °C, density 1.285±0.06 g/cm³) makes 1-(1H-Indazol-5-yl)ethanol a reliable building block for process chemistry campaigns . Lower density compared to brominated analogs facilitates easier handling and separation, while the availability of batch-specific CoA data supports regulatory compliance in later-stage development .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

31 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1-(1H-Indazol-5-yl)ethanol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.